Propane-2-d, 2-methyl-
CAS No.:
Cat. No.: VC16187022
Molecular Formula: C4H10
Molecular Weight: 59.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10 |
|---|---|
| Molecular Weight | 59.13 g/mol |
| IUPAC Name | 2-deuterio-2-methylpropane |
| Standard InChI | InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4D |
| Standard InChI Key | NNPPMTNAJDCUHE-QYKNYGDISA-N |
| Isomeric SMILES | [2H]C(C)(C)C |
| Canonical SMILES | CC(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The structure of propane-2-d, 2-methyl- is defined by its central carbon atom bonded to three methyl groups and one deuterium atom. The IUPAC name, 2-deuterio-2-methylpropane, reflects this arrangement. The SMILES notation [2H]C(C)(C)C explicitly denotes the deuterium substitution at the 2-position. The compound’s tetrahedral geometry is consistent with its parent hydrocarbon, isobutane, but the presence of deuterium introduces subtle differences in bond lengths and vibrational frequencies due to the isotope’s higher mass .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀ | |
| Molecular Weight | 59.13 g/mol | |
| IUPAC Name | 2-deuterio-2-methylpropane | |
| SMILES | [2H]C(C)(C)C | |
| InChI Key | NNPPMTNAJDCUHE-QYKNYGDISA-N |
Synthesis and Isotopic Labeling
Deuteration Strategies
The synthesis of propane-2-d, 2-methyl- typically involves catalytic exchange reactions or the use of deuterated precursors. One common method involves treating 2-methylpropane with deuterium gas (D₂) in the presence of a platinum or palladium catalyst under controlled conditions . Alternatively, tert-butyl chloride can undergo deuterium exchange using deuterated solvents like D₂O, though this route may yield lower isotopic purity.
Reaction Pathway:
Purification and Analysis
Post-synthesis purification often employs fractional distillation due to the compound’s low boiling point (~51°C for non-deuterated isobutane). Isotopic purity (≥98 atom% D) is verified via mass spectrometry or ²H NMR . Industrial-scale production remains limited due to the high cost of deuterium, but laboratory-scale syntheses are routine in isotopic labeling workflows.
Physicochemical Properties
Solubility and Reactivity
Propane-2-d, 2-methyl- exhibits solubility profiles similar to non-deuterated alkanes, with limited miscibility in polar solvents but high solubility in hydrocarbons. Its reactivity in free-radical halogenation is attenuated due to the kinetic isotope effect (KIE), where C–D bond cleavage occurs ≈6–10 times slower than C–H.
Applications in Scientific Research
Mechanistic Studies
The compound is widely used to probe reaction mechanisms. For example, in SN2 reactions, deuterium labeling at the reaction center helps distinguish between concerted and stepwise pathways via primary KIEs. In a study comparing (CH₃)₃CD and (CH₃)₃CH, the deuterated analog exhibited a 2.3-fold lower rate in hydroxide-mediated substitution, confirming a concerted mechanism.
Spectroscopic Tracers
In Fourier-transform infrared (FTIR) spectroscopy, the C–D stretching mode serves as a non-invasive tracer for monitoring hydrocarbon degradation in environmental samples . Similarly, ²H NMR enables real-time tracking of metabolic pathways in deuterium-enriched microbial cultures.
Isotope Effect Quantification
Researchers employ propane-2-d, 2-methyl- to quantify secondary KIEs in carbocation rearrangements. For instance, the equilibrium between (CH₃)₃CD⁺ and its rearranged forms reveals isotope-induced shifts in stability, with equilibrium constants differing by up to 15% compared to protonated analogs.
Future Directions
Ongoing research explores the compound’s utility in hyperpolarized ²H MRI for imaging metabolic processes in real time. Additionally, its role in elucidating solvent effects in ionic liquid-mediated reactions remains an active area of study, with recent work highlighting anomalous KIEs in [emim]PF₆ solvents.
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